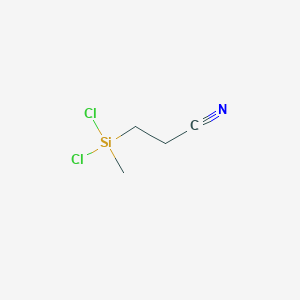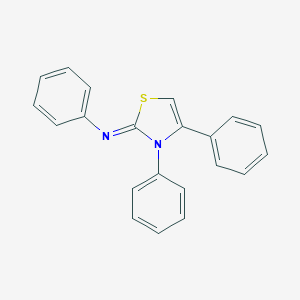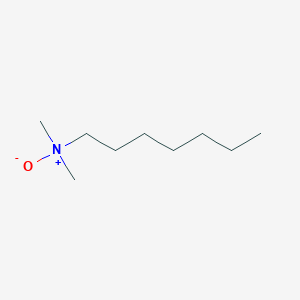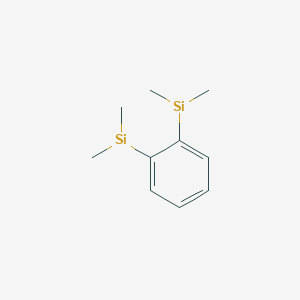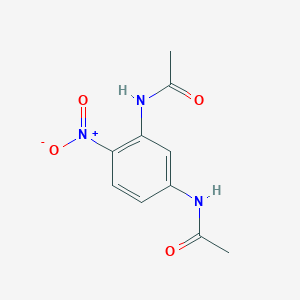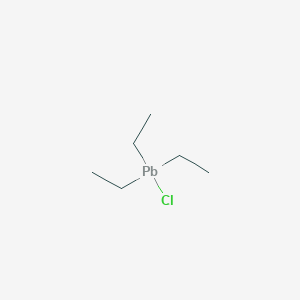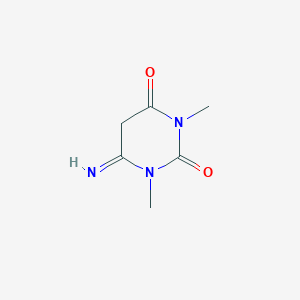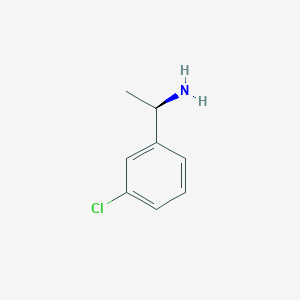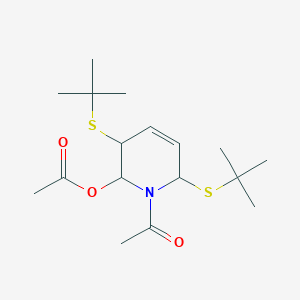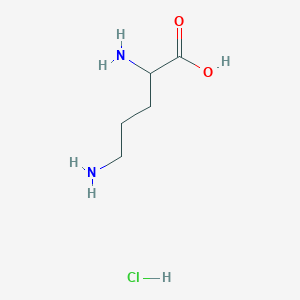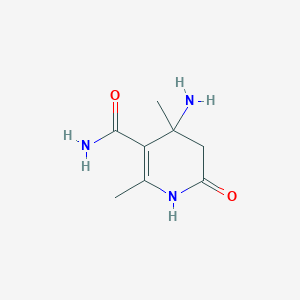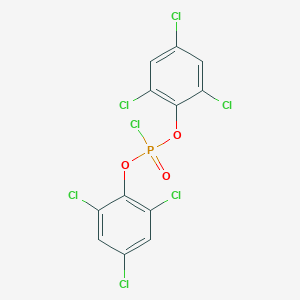
Bis(2,4,6-trichlorophenyl) phosphorochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trichlorophenyl) phosphorochloridate, also known as BTPC, is a synthetic organophosphorus compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and is highly reactive with nucleophiles. BTPC has been studied extensively for its applications in biochemical and physiological research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学研究应用
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been used in a wide range of scientific research applications, including as a crosslinking agent for proteins and as a tool for studying enzyme mechanisms. It has also been used as a reagent for the synthesis of phosphoramidates and phosphorothioates. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been studied for its potential applications in drug design and development, as well as in the development of new materials and catalysts.
作用机制
Bis(2,4,6-trichlorophenyl) phosphorochloridate is an organophosphorus compound that acts as a reactive electrophile. It reacts with nucleophiles such as amino acids and proteins, leading to the formation of covalent bonds. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to crosslink proteins by reacting with amino groups on adjacent amino acids. This crosslinking can lead to changes in protein structure and function, making Bis(2,4,6-trichlorophenyl) phosphorochloridate a useful tool for studying enzyme mechanisms and protein-protein interactions.
生化和生理效应
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a range of physiological effects. Bis(2,4,6-trichlorophenyl) phosphorochloridate has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Bis(2,4,6-trichlorophenyl) phosphorochloridate has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to crosslink proteins and study enzyme mechanisms. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Bis(2,4,6-trichlorophenyl) phosphorochloridate has some limitations as well. It is highly reactive and can react with a range of nucleophiles, which can make it difficult to control in experiments. It can also be toxic in high concentrations, which can limit its use in some applications.
未来方向
There are a number of future directions for research on Bis(2,4,6-trichlorophenyl) phosphorochloridate. One area of interest is in the development of new materials and catalysts based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have unique properties that make it useful for these applications, and further research could lead to the development of new materials and catalysts with improved properties. Another area of interest is in the development of new drugs based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have anti-inflammatory and other therapeutic effects, and further research could lead to the development of new drugs for the treatment of a range of diseases.
合成方法
Bis(2,4,6-trichlorophenyl) phosphorochloridate is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction produces Bis(2,4,6-trichlorophenyl) phosphorochloridate as a white crystalline solid that can be purified by recrystallization.
属性
CAS 编号 |
17725-11-0 |
|---|---|
产品名称 |
Bis(2,4,6-trichlorophenyl) phosphorochloridate |
分子式 |
C12H4Cl7O3P |
分子量 |
475.3 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-[chloro-(2,4,6-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H4Cl7O3P/c13-5-1-7(15)11(8(16)2-5)21-23(19,20)22-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI 键 |
DXKZQNUSKZOLTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
其他 CAS 编号 |
17725-11-0 |
同义词 |
is(2,4,6-trichlorophenyl) phosphorochloridate BTPPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



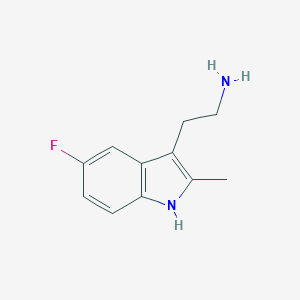
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
